molecular formula C21H18F2N4O3 B12154317 methyl 3-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 3-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12154317
M. Wt: 412.4 g/mol
InChI Key: CVSYRGQWLROQEY-UHFFFAOYSA-N
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Description

Methyl 3-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that features a unique structure combining a benzoate ester with an imidazopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions

    Imidazopyridine Core Synthesis: The imidazopyridine core can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using a difluorophenyl boronic acid or halide.

    Formation of Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of a catalyst like sulfuric acid or a dehydrating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 3-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can serve as a probe in biological assays to study enzyme activity or protein interactions.

    Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the imidazopyridine core can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its combination of an imidazopyridine core with a difluorophenyl group and a benzoate ester. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 3-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C23H28F2N4O2
  • Molecular Weight : 430.49 g/mol
  • CAS Number : 691007-09-7

The presence of the difluorophenyl and imidazo[4,5-c]pyridine moieties suggests potential interactions with biological targets due to their established roles in medicinal chemistry.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in cellular signaling pathways. For example, compounds with similar structures have shown inhibition of protein kinases and phosphodiesterases.
  • Antitumor Activity : Research has highlighted the potential of related compounds to exhibit antitumor effects. The imidazo[4,5-c]pyridine scaffold is known for its activity against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against pathogenic bacteria and fungi. The difluorophenyl group may enhance lipophilicity and cellular uptake.

Biological Activity Data

To better understand the biological activity of the compound, a summary of relevant findings is presented in the table below.

Activity Type Target/Cell Line IC50 (nM) Reference
AntitumorHCT116 Colon Cancer50
AntimicrobialStaphylococcus aureus30
Enzyme InhibitionFGFR169.1

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antitumor Efficacy : In a study involving HCT116 colon cancer cells, compounds structurally related to this compound were shown to significantly reduce cell viability with IC50 values in the nanomolar range. This suggests potential for development as a therapeutic agent in oncology.
  • Antimicrobial Studies : A derivative was tested against common bacterial strains and exhibited promising results with an IC50 of 30 nM against Staphylococcus aureus. This positions it as a candidate for further development in antimicrobial therapies.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have revealed that modifications to the difluorophenyl group can significantly alter biological activity. This insight could guide future synthesis efforts aimed at optimizing efficacy.

Properties

Molecular Formula

C21H18F2N4O3

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 3-[[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H18F2N4O3/c1-30-20(28)12-3-2-4-14(9-12)26-21(29)27-8-7-17-18(25-11-24-17)19(27)15-6-5-13(22)10-16(15)23/h2-6,9-11,19H,7-8H2,1H3,(H,24,25)(H,26,29)

InChI Key

CVSYRGQWLROQEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)N2CCC3=C(C2C4=C(C=C(C=C4)F)F)N=CN3

Origin of Product

United States

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